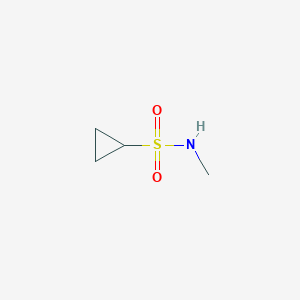
N-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1H-1,2,3-triazole-4-carboxamide, commonly referred to as NMTC, is a synthetic small molecule that has been studied for its potential uses in a variety of scientific research applications. NMTC has a unique structure, with a five-membered nitrogen-containing heterocycle and a carboxamide group, which makes it an attractive target for research. NMTC has been studied for its potential uses in medicinal chemistry, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
NMTC has been studied for its potential uses in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NMTC has also been studied as a potential inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, NMTC has been studied as a potential inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. NMTC has also been studied as a potential inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a key component of DNA.
Mecanismo De Acción
NMTC is thought to act as an inhibitor of the enzymes acetylcholinesterase, tyrosine kinase, phospholipase A2, and thymidylate synthase by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition of the enzyme activity results in a decrease in the production of the enzyme's product.
Biochemical and Physiological Effects
The biochemical and physiological effects of NMTC have not been extensively studied. However, studies have shown that NMTC can inhibit the activity of the enzymes acetylcholinesterase, tyrosine kinase, phospholipase A2, and thymidylate synthase. Inhibition of these enzymes can lead to a variety of effects, including decreased neurotransmitter production, decreased cell growth and differentiation, decreased phospholipid breakdown, and decreased thymidine synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMTC is a useful tool for scientists studying enzyme activity and the biochemical and physiological effects of enzyme inhibition. NMTC is relatively easy to synthesize and is relatively stable in a variety of solvents. However, NMTC is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving NMTC. One potential direction is to further study the biochemical and physiological effects of NMTC and its potential uses in drug discovery. Additionally, further research could be done to develop more efficient synthesis methods for NMTC and to explore its potential uses in other scientific research applications. Finally, research could be done to explore the potential therapeutic uses of NMTC.
Métodos De Síntesis
NMTC can be synthesized from a variety of starting materials. One method involves the reaction of 1-methyl-2-nitro-1H-1,2,3-triazole with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 1-methyl-2-nitro-1H-1,2,3-triazole-4-carboxamide (NMTC) and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (MTCA). The reaction can be carried out in either a polar aprotic solvent or an aqueous buffer.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of N-methyl-1H-1,2,3-triazole with chloroformic acid followed by reaction with ammonia.", "Starting Materials": [ "N-methyl-1H-1,2,3-triazole", "Chloroformic acid", "Ammonia" ], "Reaction": [ "Step 1: N-methyl-1H-1,2,3-triazole is reacted with chloroformic acid in the presence of a base such as triethylamine to form N-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride.", "Step 2: The resulting N-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride is then reacted with ammonia in the presence of a base such as triethylamine to form N-methyl-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |
Número CAS |
57362-84-2 |
Nombre del producto |
N-methyl-1H-1,2,3-triazole-4-carboxamide |
Fórmula molecular |
C4H6N4O |
Peso molecular |
126.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



